N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-18-6-5-7-19(14-18)15-24(27)25-22-11-10-20-12-13-26(17-21(20)16-22)30(28,29)23-8-3-2-4-9-23/h2-11,14,16H,12-13,15,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJYJFYKFBOERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide (CAS Number: 954639-21-5) is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 442.5 g/mol. Its structural features include a tetrahydroisoquinoline core, which is known for various biological activities, and a phenylsulfonyl group that enhances its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H22N2O3S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 954639-21-5 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with protein active sites, while the tetrahydroisoquinoline moiety may modulate receptor activity. These interactions can lead to various biological effects depending on the specific target and pathway involved.
Anticonvulsant Activity
Research has indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, studies have shown that certain derivatives can inhibit neuronal voltage-sensitive sodium channels, which are crucial in the modulation of seizure activity. In vivo studies demonstrated that these compounds could significantly reduce seizure frequency in animal models when tested against maximal electroshock (MES) and pentylenetetrazole-induced seizures.
Anticancer Potential
There is growing evidence supporting the anticancer potential of sulfonamide derivatives. Compounds structurally related to this compound have been evaluated for their ability to inhibit various cancer cell lines. For example, some studies have reported moderate to high potency against RET kinase activity, which is implicated in several cancers.
Case Studies
-
Anticonvulsant Screening : In a study assessing various anilide derivatives for anticonvulsant activity, it was found that certain structural modifications led to enhanced efficacy in reducing seizure activity in rodent models. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the anilide moiety for optimal activity.
Compound Dose (mg/kg) MES Protection (%) N-(3-chlorophenyl)-2-methylacetamide 100 75 N-(3-trifluoromethylphenyl)-2-methylacetamide 300 85 -
Anticancer Activity : A series of sulfonamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One notable derivative demonstrated significant inhibition of cell proliferation in RET-positive cancer cells.
Compound IC50 (µM) Cancer Cell Line Sulfonamide Derivative A 10 HeLa Sulfonamide Derivative B 15 MCF-7
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related tetrahydroisoquinoline derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Key Findings
Sulfonyl Group Variations :
- The phenylsulfonyl group in the target compound confers greater steric bulk and electron-withdrawing effects compared to the ethylsulfonyl analog (). This difference may influence receptor binding selectivity, as bulkier groups often enhance affinity for hydrophobic pockets in proteins .
- Methanesulfonamides (e.g., compound in ) exhibit simpler synthesis but lower lipophilicity compared to aryl-sulfonyl derivatives .
Acetamide Substituents: The m-tolyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, dimethoxyphenyl-substituted analogs () show enhanced polarity due to methoxy groups, which may reduce blood-brain barrier penetration . Chloroacetamides () are primarily pesticidal and lack the tetrahydroisoquinoline core, limiting direct pharmacological comparability .
Synthetic Complexity: The target compound’s synthesis likely involves sulfonylation of a tetrahydroisoquinoline precursor, analogous to methods in (e.g., benzenesulfonate ester formation at 67% yield) . Derivatives with piperidine-ethoxy side chains () require multi-step functionalization, resulting in lower yields (24%) compared to simpler acetamides .
Spectral Characterization :
- ¹H NMR data for related compounds (e.g., δ 2.95 ppm for SO₂CH₃ in ) confirm successful sulfonamide formation. The absence of spectral data for the target compound suggests further characterization is needed .
Table 2: Functional Group Impact on Properties
Critical Analysis of Contradictions and Limitations
- Evidence Gaps : Direct biological activity data (e.g., IC₅₀, binding assays) for the target compound are absent in the provided evidence, limiting functional comparisons.
- Structural Divergence: Compounds in (pesticides) share the acetamide group but lack the tetrahydroisoquinoline core, reducing their relevance to pharmacological applications .
- Synthetic Yields : High-yield routes (e.g., 82–94% in ) suggest optimizations for scaling, but the target compound’s synthesis remains underexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
